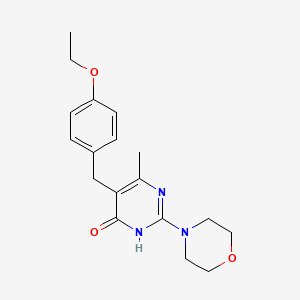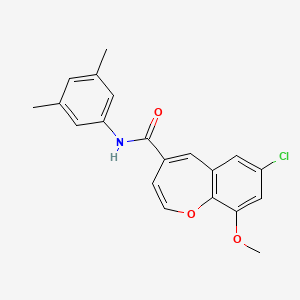![molecular formula C25H22FN5O B11335580 2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11335580.png)
2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pirimidin-4-il}amino)fenil]benzamida es un compuesto orgánico que pertenece a la clase de las benzamidas. Este compuesto se caracteriza por la presencia de un átomo de flúor, un anillo de pirimidina y una estructura de benzamida.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pirimidin-4-il}amino)fenil]benzamida generalmente implica múltiples pasos. Un método común incluye los siguientes pasos:
Formación del Anillo de Pirimidina: El anillo de pirimidina se sintetiza utilizando una combinación de reactivos como 2-metil-4-cloropirimidina y 4-metilfenilamina.
Introducción del Átomo de Flúor: El átomo de flúor se introduce a través de una reacción de sustitución nucleofílica utilizando un agente fluorante como fluoruro de potasio.
Reacción de Acoplamiento: El paso final implica el acoplamiento del derivado de pirimidina fluorado con 4-aminobenzamida en condiciones específicas, como la presencia de un agente de acoplamiento como EDCI (1-etil-3-(3-dimetilaminopropil)carbodiimida) y una base como trietilamina.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para obtener mayores rendimientos y pureza, utilizando a menudo reactores automatizados y sistemas de flujo continuo para garantizar la coherencia y la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pirimidin-4-il}amino)fenil]benzamida puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como peróxido de hidrógeno o permanganato de potasio.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, particularmente en el átomo de flúor, utilizando nucleófilos como aminas o tioles.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno en un medio ácido.
Reducción: Borohidruro de sodio en metanol.
Sustitución: Fluoruro de potasio en dimetilsulfóxido (DMSO).
Principales Productos
Oxidación: Formación de los óxidos o derivados hidroxílicos correspondientes.
Reducción: Formación de derivados de amina.
Sustitución: Formación de benzamidas sustituidas.
Aplicaciones Científicas De Investigación
2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pirimidin-4-il}amino)fenil]benzamida tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia su potencial como sonda bioquímica para investigar procesos celulares.
Medicina: Se investiga su potencial propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción de 2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pirimidin-4-il}amino)fenil]benzamida implica su interacción con objetivos moleculares específicos. Se sabe que el compuesto se une a ciertas enzimas o receptores, inhibiendo su actividad y, por lo tanto, modulando diversas vías bioquímicas. Por ejemplo, puede inhibir las enzimas cinasas, lo que lleva a la supresión de la proliferación celular y la inducción de apoptosis en las células cancerosas.
Comparación Con Compuestos Similares
Compuestos Similares
- 2-fluoro-6-metoxí-N-(4-metilfenil)benzamida
- 2-fluoro-4-metil-anilina
- Ácido 4-metil-2-fluorofenilborónico
Singularidad
2-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pirimidin-4-il}amino)fenil]benzamida es único debido a sus características estructurales específicas, como la combinación de un átomo de flúor, un anillo de pirimidina y una unidad de benzamida. Estas características contribuyen a su reactividad química y actividad biológica distintas, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en diversos campos científicos.
Propiedades
Fórmula molecular |
C25H22FN5O |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
2-fluoro-N-[4-[[2-methyl-6-(4-methylanilino)pyrimidin-4-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C25H22FN5O/c1-16-7-9-18(10-8-16)29-23-15-24(28-17(2)27-23)30-19-11-13-20(14-12-19)31-25(32)21-5-3-4-6-22(21)26/h3-15H,1-2H3,(H,31,32)(H2,27,28,29,30) |
Clave InChI |
XUNVBWKCFVEYJD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-({1-[(3-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11335498.png)
![2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{4-[(3-methylphenyl)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carbonitrile](/img/structure/B11335506.png)

![3-methoxy-N-[2-(pyrrolidin-1-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B11335512.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(2-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11335528.png)
![N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-2-(4-methoxyphenoxy)-N-methylacetamide](/img/structure/B11335533.png)
![N-[1H-indol-3-yl(thiophen-2-yl)methyl]-N-methyl-2-(4-methylphenoxy)acetamide](/img/structure/B11335534.png)
![2-(4-chlorophenyl)-N-[3-(3-methoxy-4-propoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11335539.png)
![1-benzyl-4-(propylsulfanyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335551.png)
![1-[(3-chlorobenzyl)sulfonyl]-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B11335553.png)
![4-[(4-fluorobenzyl)sulfanyl]-1-(4-methoxyphenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11335561.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11335563.png)
![3-methyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11335575.png)
